molecular formula C22H26N2O5 B250902 Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate

Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate

Cat. No. B250902
M. Wt: 398.5 g/mol
InChI Key: HYSBHJVMBMZMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate, also known as PMB, is a compound that has gained attention in the scientific community due to its potential applications in medical research. PMB is a derivative of the benzoate family and has been synthesized for its unique properties that make it useful in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is not yet fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules. Specifically, Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA. This inhibition leads to the disruption of the cell cycle and the induction of apoptosis.
Biochemical and Physiological Effects:
Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to have antioxidant activity. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate in lab experiments is its specificity. Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to selectively inhibit the activity of dihydrofolate reductase, making it a useful tool for studying the role of this enzyme in various biological processes. However, Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can be difficult to synthesize and purify, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate. One area of interest is the development of Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate analogs that may have improved properties such as increased potency or selectivity. Additionally, further studies are needed to fully understand the mechanism of action of Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate and its potential applications in treating various diseases. Overall, Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate is a promising compound that has the potential to contribute to the advancement of medical research.

Synthesis Methods

Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate can be synthesized using a multi-step process that involves the reaction of 5-aminosalicylic acid with 3-methoxybenzoyl chloride to form 5-[(3-methoxybenzoyl)amino]salicylic acid. This intermediate is then reacted with 4-morpholinecarboxylic acid to yield Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate. The synthesis process involves several purification steps, including recrystallization and column chromatography, to obtain a pure form of Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate.

Scientific Research Applications

Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been used in scientific research to study various biological processes. One of its primary applications is in the field of cancer research. Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis. It has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

propyl 5-[(3-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H26N2O5/c1-3-11-29-22(26)19-15-17(7-8-20(19)24-9-12-28-13-10-24)23-21(25)16-5-4-6-18(14-16)27-2/h4-8,14-15H,3,9-13H2,1-2H3,(H,23,25)

InChI Key

HYSBHJVMBMZMAB-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCOCC3

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCOCC3

Origin of Product

United States

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